trans-2-{[(Furan-3-yl)methyl]amino}cyclobutan-1-ol
Description
trans-2-{[(Furan-3-yl)methyl]amino}cyclobutan-1-ol: is a chemical compound characterized by its unique structure, which includes a cyclobutanol ring and a furan moiety
Properties
IUPAC Name |
(1R,2R)-2-(furan-3-ylmethylamino)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c11-9-2-1-8(9)10-5-7-3-4-12-6-7/h3-4,6,8-11H,1-2,5H2/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXZVWVBCRGDQF-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NCC2=COC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1NCC2=COC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-{[(Furan-3-yl)methyl]amino}cyclobutan-1-ol typically involves multiple steps, starting with the preparation of the furan-3-ylmethylamine. This intermediate can be obtained through the reaction of furan-3-carbaldehyde with an appropriate amine source under reductive amination conditions. Subsequent cyclization reactions, often facilitated by acid or base catalysts, lead to the formation of the cyclobutanol ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reductive amination reactions, followed by cyclization processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
trans-2-{[(Furan-3-yl)methyl]amino}cyclobutan-1-ol: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: : Reduction reactions can lead to the formation of reduced derivatives.
Substitution: : Nucleophilic substitution reactions can occur at the furan ring or the cyclobutanol moiety.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles like halides or alkyl groups can be introduced using appropriate reagents and conditions.
Major Products Formed
Oxidation: : Formation of furan-3-carboxylic acid or furan-3-one.
Reduction: : Formation of reduced amines or alcohols.
Substitution: : Introduction of halogen atoms or alkyl groups at specific positions on the molecule.
Scientific Research Applications
trans-2-{[(Furan-3-yl)methyl]amino}cyclobutan-1-ol: has several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : The compound can be used as a probe to study biological systems, particularly in understanding enzyme-substrate interactions.
Medicine: : Potential therapeutic applications include the development of new drugs targeting various diseases.
Industry: : It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which trans-2-{[(Furan-3-yl)methyl]amino}cyclobutan-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the context and application.
Comparison with Similar Compounds
trans-2-{[(Furan-3-yl)methyl]amino}cyclobutan-1-ol: can be compared to other similar compounds, such as:
Furan-3-ylmethylamine: : Lacks the cyclobutanol ring.
Cyclobutanol derivatives: : Lack the furan moiety.
Furan derivatives: : Lack the cyclobutanol ring and the amino group.
The uniqueness of This compound lies in its combination of the furan ring and the cyclobutanol structure, which imparts distinct chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
